molecular formula C16H12F2N4O B278791 N-(3,4-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(3,4-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No. B278791
M. Wt: 314.29 g/mol
InChI Key: HTIHOHCFCQKMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as DFP-10917, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrazole-based compounds and has been studied for its anti-cancer properties.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves the inhibition of the protein kinase CK2, which is known to play a role in cell proliferation and survival. By inhibiting CK2, N-(3,4-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have a selective inhibitory effect on CK2, with little to no effect on other protein kinases. This selectivity is important as it reduces the potential for off-target effects and toxicity. In addition, N-(3,4-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is its selectivity for CK2, which makes it a useful tool for studying the role of CK2 in cancer cell growth and survival. However, one limitation of N-(3,4-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is its relatively low potency, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of N-(3,4-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. One area of interest is the development of more potent analogs of N-(3,4-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide that can be used in preclinical studies. In addition, the role of CK2 in other diseases, such as neurodegenerative diseases, is an area of active research and may provide new opportunities for the use of CK2 inhibitors like N-(3,4-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. Finally, the combination of N-(3,4-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide with other anti-cancer agents may provide a synergistic effect and improve the efficacy of cancer treatment.

Synthesis Methods

The synthesis of N-(3,4-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves the reaction of 3,4-difluoroaniline with 2-pyridinecarboxaldehyde, followed by the addition of methylhydrazine and subsequent reaction with 4-chlorobenzoyl chloride. The final compound is obtained through purification and isolation steps.

Scientific Research Applications

N-(3,4-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.

properties

Product Name

N-(3,4-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Molecular Formula

C16H12F2N4O

Molecular Weight

314.29 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C16H12F2N4O/c1-10-12(9-20-22(10)15-4-2-3-7-19-15)16(23)21-11-5-6-13(17)14(18)8-11/h2-9H,1H3,(H,21,23)

InChI Key

HTIHOHCFCQKMMN-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)F)F

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

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